molecular formula C26H26F3N5O3 B10819291 Uzansertib CAS No. 2088852-47-3

Uzansertib

Cat. No.: B10819291
CAS No.: 2088852-47-3
M. Wt: 513.5 g/mol
InChI Key: PTORCEYGCGXHDH-OVMXCRKPSA-N
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Description

Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus kinasesThis compound has shown potential antineoplastic activity by inhibiting the activities of these kinases, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uzansertib involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of trifluoromethyl groups to enhance the compound’s stability and bioavailability.
  • Final purification steps to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Uzansertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule, leading to the formation of analogs with varied properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Mechanism of Action

Uzansertib exerts its effects by binding to and inhibiting the activities of PIM1, PIM2, and PIM3 kinases. These kinases are involved in the phosphorylation of downstream targets that regulate cell proliferation and survival. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

    PIM447 (LGH447): Another pan-inhibitor of PIM kinases developed by Novartis. It shows greater inhibition of PIM2 compared to Uzansertib.

    AZD1208: A PIM kinase inhibitor with a different chemical structure but similar inhibitory activity.

    SGI-1776: An earlier PIM kinase inhibitor with less specificity and potency compared to this compound.

Uniqueness of this compound: this compound stands out due to its high selectivity and potency as an ATP-competitive inhibitor of all three PIM kinase isoforms. Its favorable pharmacokinetic properties and safety profile make it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N5O3/c1-12-10-34(11-17(30)25(12)36)24-13-5-8-20(35)22(13)31-9-19(24)33-26(37)18-7-6-16(29)23(32-18)21-14(27)3-2-4-15(21)28/h2-4,6-7,9,12,17,20,25,35-36H,5,8,10-11,30H2,1H3,(H,33,37)/t12-,17+,20+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORCEYGCGXHDH-OVMXCRKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1O)N)C2=C3CCC(C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C3CC[C@H](C3=NC=C2NC(=O)C4=NC(=C(C=C4)F)C5=C(C=CC=C5F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620012-39-6
Record name Uzansertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620012396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UZANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0237X8153Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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